
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid is a hydroxy-trienoic acid derived from dihomo-γ-linolenic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid can be synthesized through the lipoxygenation of dihomo-γ-linolenic acid. The reaction typically involves the use of lipoxygenase enzymes, which catalyze the addition of oxygen to the fatty acid substrate. The reaction conditions often include a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.4 .
Industrial Production Methods
Industrial production of this compound involves the large-scale fermentation of microorganisms genetically engineered to express lipoxygenase enzymes. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and oxygen supply to maximize the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxides.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
Oxidation: Hydroperoxyeicosatrienoic acids.
Reduction: Dihydroxy-eicosatrienoic acids.
Substitution: Substituted eicosatrienoic acids with different functional groups.
Applications De Recherche Scientifique
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid has several scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the study of lipid oxidation products.
Biology: It is studied for its role in cell signaling and inflammation.
Medicine: It is investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Mécanisme D'action
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid exerts its effects by binding to specific receptors on the cell surface, such as peroxisome proliferator-activated receptors. This binding activates signaling pathways that regulate gene expression, leading to anti-inflammatory and pro-apoptotic effects. The compound also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory eicosanoids .
Comparaison Avec Des Composés Similaires
Similar Compounds
15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Another eicosanoid with similar anti-inflammatory properties.
15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid: A related compound with additional double bonds, leading to different biological activities.
Uniqueness
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to other eicosanoids. Its ability to inhibit both cyclooxygenase and lipoxygenase enzymes makes it a potent anti-inflammatory agent .
Propriétés
Numéro CAS |
13-16-1 |
|---|---|
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(8Z,11Z,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m0/s1 |
Clé InChI |
IUKXMNDGTWTNTP-OAHXIXLCSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229293.png)
![8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229294.png)
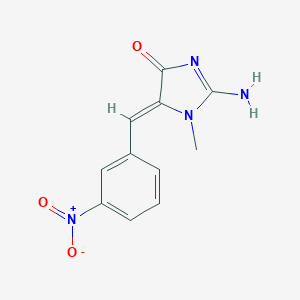
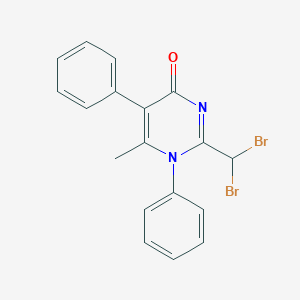
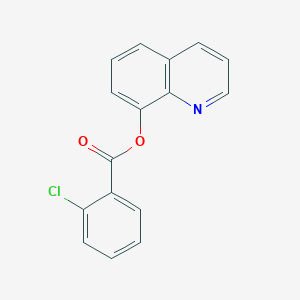
![N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide](/img/structure/B229307.png)
![5,6,7,8-tetrahydrospiro[3,1-benzothiazine-2,1'-cyclohexane]-4(1H)-thione](/img/structure/B229314.png)
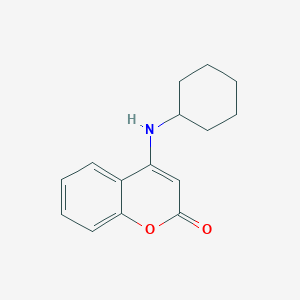
![3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229370.png)
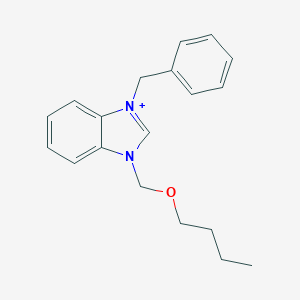
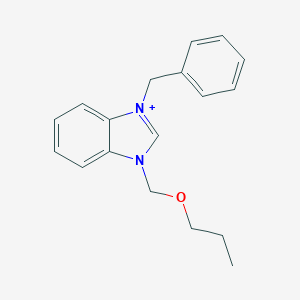
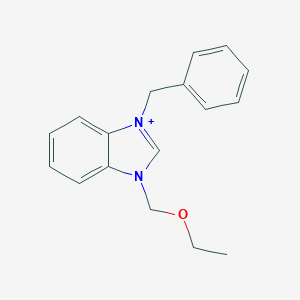
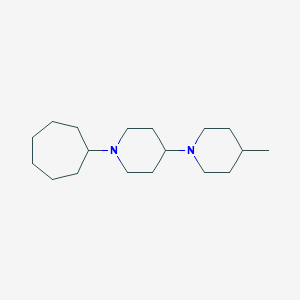
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229397.png)
